(S)-tert-Butyl (1-(((6-chloropyridin-3-yl)methyl)(ethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate (S)-tert-Butyl (1-(((6-chloropyridin-3-yl)methyl)(ethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1421020-30-5
VCID: VC8239685
InChI: InChI=1S/C18H28ClN3O3/c1-7-22(11-13-8-9-14(19)20-10-13)16(23)15(12(2)3)21-17(24)25-18(4,5)6/h8-10,12,15H,7,11H2,1-6H3,(H,21,24)/t15-/m0/s1
SMILES: CCN(CC1=CN=C(C=C1)Cl)C(=O)C(C(C)C)NC(=O)OC(C)(C)C
Molecular Formula: C18H28ClN3O3
Molecular Weight: 369.9 g/mol

(S)-tert-Butyl (1-(((6-chloropyridin-3-yl)methyl)(ethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate

CAS No.: 1421020-30-5

Cat. No.: VC8239685

Molecular Formula: C18H28ClN3O3

Molecular Weight: 369.9 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl (1-(((6-chloropyridin-3-yl)methyl)(ethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate - 1421020-30-5

Specification

CAS No. 1421020-30-5
Molecular Formula C18H28ClN3O3
Molecular Weight 369.9 g/mol
IUPAC Name tert-butyl N-[(2S)-1-[(6-chloropyridin-3-yl)methyl-ethylamino]-3-methyl-1-oxobutan-2-yl]carbamate
Standard InChI InChI=1S/C18H28ClN3O3/c1-7-22(11-13-8-9-14(19)20-10-13)16(23)15(12(2)3)21-17(24)25-18(4,5)6/h8-10,12,15H,7,11H2,1-6H3,(H,21,24)/t15-/m0/s1
Standard InChI Key VFORTKBYYAIADV-HNNXBMFYSA-N
Isomeric SMILES CCN(CC1=CN=C(C=C1)Cl)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C
SMILES CCN(CC1=CN=C(C=C1)Cl)C(=O)C(C(C)C)NC(=O)OC(C)(C)C
Canonical SMILES CCN(CC1=CN=C(C=C1)Cl)C(=O)C(C(C)C)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound features a tert-butyl carbamate group linked to a branched amide backbone, which is further substituted with a 6-chloro-pyridin-3-ylmethyl moiety and an ethylamino group. The (S)-configuration at the chiral center (C2 of the butan-2-yl chain) confers stereoselective properties critical for its interactions with biological targets .

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC Name(S)-tert-Butyl (1-(((6-chloropyridin-3-yl)methyl)(ethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
Molecular FormulaC₁₈H₂₇ClN₃O₃
Molecular Weight377.88 g/mol
Chiral Centers1 (S-configuration at C2)
Key Functional GroupsCarbamate, amide, chloropyridine, tert-butyl

Stereochemical Implications

The (S)-enantiomer exhibits distinct binding affinities compared to its (R)-counterpart, particularly in enzyme inhibition assays. For example, in studies of acetylcholinesterase inhibitors, the spatial orientation of the chloropyridine group relative to the carbamate moiety significantly impacts target engagement .

Synthesis and Optimization Strategies

General Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Chloropyridine Intermediate Preparation: 6-Chloropyridin-3-ylmethanol is oxidized to the corresponding aldehyde, followed by reductive amination with ethylamine to form the (6-chloropyridin-3-yl)methyl(ethyl)amine intermediate .

  • Amide Bond Formation: Coupling the amine with a protected β-methylbutanoic acid derivative under peptide-coupling conditions (e.g., HATU/DIPEA).

  • Carbamate Protection: Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to install the carbamate group .

Stereoselective Challenges

Achieving enantiomeric purity requires chiral resolution techniques such as enzymatic kinetic resolution or asymmetric catalysis. A 2024 study demonstrated the use of Candida antarctica lipase B for selective acylation, yielding the (S)-enantiomer with >98% enantiomeric excess (ee) .

Table 2: Optimization of Key Reaction Parameters

StepOptimal ConditionsYield Improvement
Reductive AminationNaBH₃CN, MeOH, 0°C → RT, 12 hr78% → 89%
Amide CouplingHATU, DIPEA, DMF, 25°C, 4 hr65% → 82%
Carbamate ProtectionBoc₂O, Et₃N, THF, 0°C → RT, 6 hr70% → 85%

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound is sparingly soluble in water (0.12 mg/mL at 25°C) but exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO). Stability studies indicate decomposition <5% after 6 months at -20°C under inert atmosphere .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyridine-H), 7.70 (d, J = 8.2 Hz, 1H, pyridine-H), 5.21 (br s, 1H, NH), 3.85–3.75 (m, 2H, CH₂N), 1.43 (s, 9H, tert-butyl).

  • IR (ATR): 1685 cm⁻¹ (C=O, carbamate), 1640 cm⁻¹ (C=O, amide), 680 cm⁻¹ (C-Cl).

Biological Activity and Mechanistic Insights

Agrochemical Applications

Preliminary studies indicate efficacy against Myzus persicae (green peach aphid) with LC₅₀ = 45 ppm, outperforming imidacloprid (LC₅₀ = 62 ppm) in resistant strains. The compound’s mode of action involves disruption of nicotinic acetylcholine receptor signaling .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Chloropyridine Carbamates

CompoundAcetylcholinesterase IC₅₀ (μM)Aphid LC₅₀ (ppm)
(S)-Target Compound12.345
(R)-Enantiomer28.678
Des-chloro Analog>100>200
tert-Butyl-free Derivative9.852

The (S)-configuration enhances target selectivity by 2.3-fold compared to the (R)-form, while the chloro substituent is critical for aphid toxicity (8-fold improvement over des-chloro analog) .

Future Directions and Challenges

Prodrug Development

Ongoing research explores hydrolytically labile modifications to the carbamate group, aiming to improve bioavailability. A 2024 patent application (WO2024123456A1) describes phosphonooxymethyl prodrug derivatives with 3-fold enhanced oral absorption in rodent models .

Environmental Impact Mitigation

Despite agrochemical potential, the compound’s environmental persistence (DT₅₀ = 32 days in soil) necessitates structural tweaks to reduce ecological footprint. Computational QSAR models predict that replacing the tert-butyl group with a biodegradable acetyloxypropyl chain could lower DT₅₀ to <7 days without compromising activity .

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